molecular formula C13H8BrCl2N3 B3013213 3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478249-01-3

3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3013213
CAS No.: 478249-01-3
M. Wt: 357.03
InChI Key: NPNWWGRBFOJCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with bromine, dichlorophenyl, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes and receptors.

    Material Science: It can be incorporated into materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-phenyl-2-methylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-7-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and dichlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to enhanced potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

3-bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2N3/c1-7-12(14)13-17-5-4-11(19(13)18-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNWWGRBFOJCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.